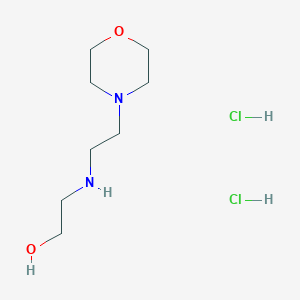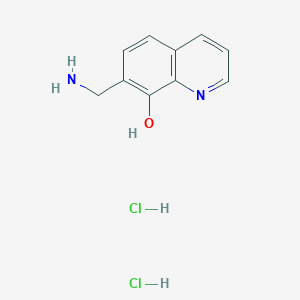
7-(Aminomethyl)quinolin-8-ol dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, 5-(aminomethyl)-8-quinolinol dihydrochloride, is 1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H . This provides a basis for understanding the molecular structure of 7-(Aminomethyl)quinolin-8-ol dihydrochloride.Scientific Research Applications
Applications in Corrosion Inhibition
Quinoline derivatives, including 7-(Aminomethyl)quinolin-8-ol dihydrochloride, have demonstrated effectiveness as corrosion inhibitors. These compounds exhibit high electron density, allowing them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them particularly suitable for anticorrosive applications (Verma, Quraishi, & Ebenso, 2020).
Role in Therapeutic Development
Quinoline derivatives have been recognized for their therapeutic potential. They are part of a versatile bicyclic heterocyclic scaffold associated with the treatment of various ailments, notably cancer and malaria. Many quinoline derivatives also exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities. The clinical success of certain compounds with a quinoline nucleus has driven the development of newer chemotherapeutic agents based on this structure (Hussaini, 2016).
Bioactivity and Drug Design
Quinoline and its derivatives, including 7-(Aminomethyl)quinolin-8-ol dihydrochloride, are crucial in drug design due to their extensive bioactivity. Recent advancements have highlighted the significant efficacies of quinoline motifs for future drug development. These derivatives have been harnessed for their medicinal potential, addressing a spectrum of human health issues. This has opened new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development (Ajani, Iyaye, & Ademosun, 2022).
Anticancer and Antimalarial Properties
Quinoline and quinazoline alkaloids, including derivatives of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, have been extensively studied for their significant bioactivities. Compounds like quinine and camptothecin, belonging to the quinoline alkaloid class, have opened new arenas in antimalarial and anticancer drug development. Over 200 molecules from these classes, featuring a range of bioactivities including antitumor, antimalarial, antibacterial, and antifungal properties, have been reviewed, providing insights into the discovery of new drugs from naturally occurring quinoline and quinazoline alkaloids (Shang et al., 2018).
properties
IUPAC Name |
7-(aminomethyl)quinolin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13;;/h1-5,13H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOQHCWEXAHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)O)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Aminomethyl)quinolin-8-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
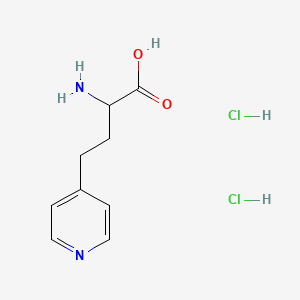
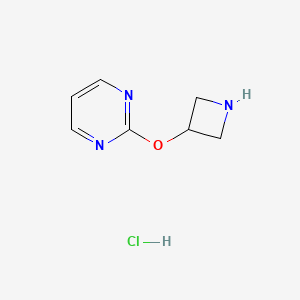
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
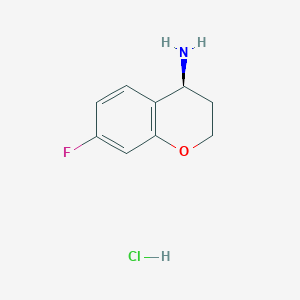
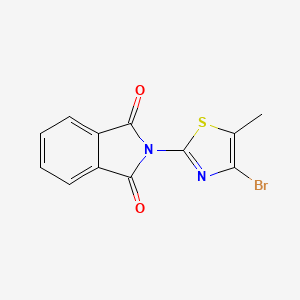
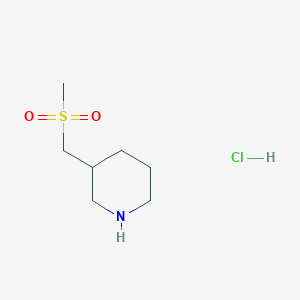
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
